2-[[2-Amino-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid
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Overview
Description
2-[[2-Amino-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid is a complex organic compound with significant implications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, an oxolane ring, and multiple functional groups that contribute to its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-Amino-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid typically involves multiple steps, starting from simpler precursors. The process often includes:
Formation of the Pyrimidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Oxolane Ring: This is achieved through a series of reactions that introduce the oxolane moiety.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the final structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[[2-Amino-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
2-[[2-Amino-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[[2-Amino-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(4-acetylphenylazo)-thiazole: Known for its antibacterial activity.
2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetic acid: Another pyrimidine derivative with distinct properties.
2-Aminothiazole-Based Compounds: These compounds share structural similarities and exhibit a range of biological activities.
Properties
Molecular Formula |
C15H20N4O10 |
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Molecular Weight |
416.34 g/mol |
IUPAC Name |
2-[[2-amino-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid |
InChI |
InChI=1S/C15H20N4O10/c16-8(12(25)17-5(14(26)27)1-2-7(21)22)11-9(23)10(24)13(29-11)19-4-3-6(20)18-15(19)28/h3-5,8-11,13,23-24H,1-2,16H2,(H,17,25)(H,21,22)(H,26,27)(H,18,20,28) |
InChI Key |
HCTYLNCBYPOWBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(C(=O)NC(CCC(=O)O)C(=O)O)N)O)O |
Origin of Product |
United States |
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